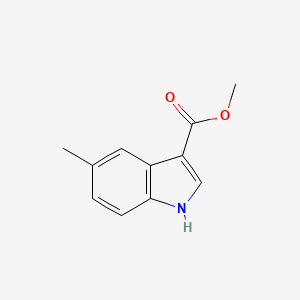

Methyl-5-methylindol-3-carboxylat

Übersicht

Beschreibung

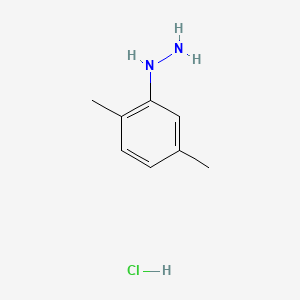

Methyl 5-methyl-1H-indole-3-carboxylate is a reactant used in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .

Synthesis Analysis

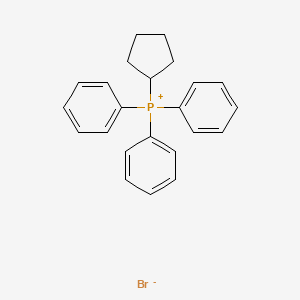

This compound can be prepared by the esterification of indole-5-carboxylic acid . A review article on the synthesis of indole derivatives highlights the construction of indoles as a moiety in selected alkaloids . Another study discusses the synthesis of indole derivatives as prevalent moieties present in selected alkaloids .Molecular Structure Analysis

The molecular formula of methyl 5-methyl-1H-indole-3-carboxylate is C10H9NO2 . Its crystal structure indicates the presence of intermolecular N-H…O hydrogen bonds .Chemical Reactions Analysis

Methyl 5-methyl-1H-indole-3-carboxylate has been used as a reactant in various processes, including the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Physical And Chemical Properties Analysis

Methyl 5-methyl-1H-indole-3-carboxylate is a solid substance that is slightly soluble in DMSO and methanol, but insoluble in water . It has a molecular weight of 175.18 .Wissenschaftliche Forschungsanwendungen

Methyl-5-methylindol-3-carboxylat: , auch bekannt als 5-Methylindol-3-carbonsäuremethylester oder Methyl-5-methyl-1H-indol-3-carboxylat, ist eine Verbindung, die zur Klasse der organischen Verbindungen gehört, die als Indole bezeichnet werden. Indole und ihre Derivate sind in der wissenschaftlichen Forschung aufgrund ihrer breiten Palette an biologischen Aktivitäten und potenziellen Anwendungen von großem Interesse. Im Folgenden sind einige einzigartige Anwendungen von Indolderivaten aufgeführt, die für this compound relevant sein könnten:

Medizinische Chemie

Indolderivate werden in der medizinischen Chemie häufig zur Synthese von Arzneimitteln verwendet. Sie wurden auf ihr Potenzial als Therapeutika gegen verschiedene Krankheiten untersucht, darunter Krebs, mikrobielle Infektionen und andere Störungen .

Biologische Aktivitäten

Untersuchungen haben gezeigt, dass Indolderivate eine Vielzahl von biologischen Aktivitäten aufweisen können, wie z. B. entzündungshemmende, antivirale und antibakterielle Eigenschaften. Diese Verbindungen werden auf ihre potenzielle Verwendung bei der Behandlung von Erkrankungen wie Influenza und anderen Virusinfektionen untersucht .

Synthetische Chemie

Indole dienen als wichtige Bausteine in der synthetischen Chemie für den Aufbau komplexer Moleküle. Sie werden in verschiedenen synthetischen Strategien, einschließlich Mehrkomponentenreaktionen, verwendet, um eine Vielzahl von heterocyclischen Verbindungen zu erzeugen .

Katalyse

Indolderivate können als Liganden in metallkatalysierten Reaktionen wirken, die für die Funktionalisierung von Molekülen in der organischen Synthese wichtig sind. Diese Reaktionen können zur Entwicklung neuer Materialien und Katalysatoren mit einzigartigen Eigenschaften führen .

Bioaktive Verbindungen

Das Strukturmotiv von Indolen ist in vielen Naturprodukten mit bioaktiven Eigenschaften vorhanden. Wissenschaftler synthetisieren Indolderivate, um diese Eigenschaften für potenzielle Anwendungen in der Arzneimittelforschung und -entwicklung nachzuahmen oder zu verstärken .

Umweltwissenschaften

Die Forschung an Indolderivaten erstreckt sich auch auf die Umweltwissenschaften, wo diese Verbindungen auf ihre potenzielle Rolle in Bioremediationsprozessen oder als Umweltsensoren untersucht werden.

Synthese von Indolderivaten als weit verbreitete Bestandteile in… Ein kurzer Überblick über das biologische Potenzial von Indolderivaten Aktuelle Fortschritte in der metallkatalysierten Funktionalisierung von Indolen Aktuelle Fortschritte in der Anwendung von Indolen in Mehrkomponentenreaktionen…

Wirkmechanismus

Target of Action

Methyl 5-methylindole-3-carboxylate, also known as methyl 5-methyl-1H-indole-3-carboxylate or 5-Methylindole-3-carboxylic acid methyl ester, is a derivative of indole . Indole derivatives are known to interact with a variety of targets in the human body, including cancer cells and microbes . .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They play a significant role in maintaining intestinal homeostasis and impacting liver metabolism and the immune response . .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

Zukünftige Richtungen

Indoles, both natural and synthetic, show various biologically vital properties . Due to the importance of this significant ring system, the investigation of novel methods of synthesis has attracted the attention of the chemical community . Future research may focus on the development of new synthesis methods and the exploration of the biological activities of indole derivatives.

Relevant Papers Several papers were found during the search. One paper discusses the synthesis of indole derivatives as prevalent moieties present in selected alkaloids . Another paper presents the microwave-assisted synthesis of 2-Methyl-1H-indole-3 . A third paper discusses the synthesis and antibacterial activity of indole 3-substituted-[1,2,4]triazole derivatives .

Biochemische Analyse

Biochemical Properties

Methyl 5-methyl-1H-indole-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, influencing various cellular processes .

Cellular Effects

Methyl 5-methyl-1H-indole-3-carboxylate has significant effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to modulate the activity of key signaling molecules, leading to altered gene expression patterns and metabolic changes. These effects can impact cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of methyl 5-methyl-1H-indole-3-carboxylate involves its binding interactions with biomolecules. The compound can bind to specific enzymes, inhibiting or activating their activity. This can lead to changes in gene expression and subsequent cellular responses. Additionally, methyl 5-methyl-1H-indole-3-carboxylate can interact with DNA and RNA, affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 5-methyl-1H-indole-3-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that methyl 5-methyl-1H-indole-3-carboxylate can degrade over time, leading to a decrease in its biological activity. The compound’s initial effects on cellular processes can be significant, with potential long-term implications .

Dosage Effects in Animal Models

The effects of methyl 5-methyl-1H-indole-3-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, methyl 5-methyl-1H-indole-3-carboxylate can cause toxic or adverse effects, including cellular damage and impaired metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

Methyl 5-methyl-1H-indole-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These effects can impact overall cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, methyl 5-methyl-1H-indole-3-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. The transport and distribution of methyl 5-methyl-1H-indole-3-carboxylate are crucial for its biological activity and overall effects on cellular function .

Subcellular Localization

The subcellular localization of methyl 5-methyl-1H-indole-3-carboxylate plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that methyl 5-methyl-1H-indole-3-carboxylate exerts its effects in the appropriate cellular context, influencing various biochemical and cellular processes .

Eigenschaften

IUPAC Name |

methyl 5-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-3-4-10-8(5-7)9(6-12-10)11(13)14-2/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECAAQDHFZNFPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374953 | |

| Record name | Methyl 5-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

227960-12-5 | |

| Record name | Methyl 5-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 227960-12-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.